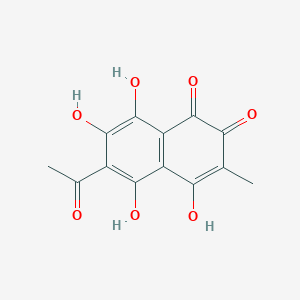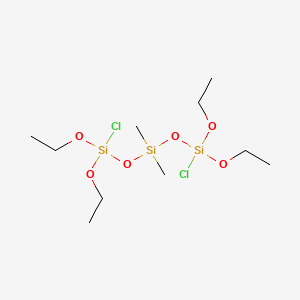
1,5-Dichloro-1,1,5,5-tetraethoxy-3,3-dimethyltrisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dichloro-1,1,5,5-tetraethoxy-3,3-dimethyltrisiloxane is an organosilicon compound that belongs to the class of trisiloxanes. This compound is characterized by the presence of two chlorine atoms, four ethoxy groups, and three silicon atoms in its molecular structure. It is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Dichloro-1,1,5,5-tetraethoxy-3,3-dimethyltrisiloxane can be synthesized through the reaction of 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as fractional distillation and chromatography, is common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 1,5-Dichloro-1,1,5,5-tetraethoxy-3,3-dimethyltrisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups in the presence of water and an acid or base catalyst.
Condensation Reactions: The compound can undergo condensation reactions with other silanes or siloxanes to form larger silicon-based polymers.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl or aryl halides, in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Water, with an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.
Condensation: Other silanes or siloxanes, often in the presence of a catalyst like platinum or tin compounds.
Major Products Formed:
Substitution Reactions: Alkyl or aryl-substituted trisiloxanes.
Hydrolysis: Silanol-containing trisiloxanes.
Condensation Reactions: Larger silicon-based polymers or networks.
Scientific Research Applications
1,5-Dichloro-1,1,5,5-tetraethoxy-3,3-dimethyltrisiloxane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and silicon-based polymers.
Biology: Employed in the modification of surfaces for biological assays and as a component in the formulation of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion and durability properties.
Mechanism of Action
The mechanism of action of 1,5-dichloro-1,1,5,5-tetraethoxy-3,3-dimethyltrisiloxane involves its ability to form strong bonds with various substrates through its silicon-oxygen and silicon-carbon bonds. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions enable it to modify surfaces, enhance adhesion, and improve the mechanical properties of materials.
Comparison with Similar Compounds
- 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane
- 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane
- 1,1,3,3-Tetramethyldisiloxane
Comparison: 1,5-Dichloro-1,1,5,5-tetraethoxy-3,3-dimethyltrisiloxane is unique due to the presence of ethoxy groups, which enhance its solubility in organic solvents and its reactivity in hydrolysis and condensation reactions. In contrast, similar compounds like 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane and 1,3-dichloro-1,1,3,3-tetramethyldisiloxane lack these ethoxy groups, resulting in different chemical properties and applications.
Properties
CAS No. |
64793-18-6 |
|---|---|
Molecular Formula |
C10H26Cl2O6Si3 |
Molecular Weight |
397.47 g/mol |
IUPAC Name |
bis[[chloro(diethoxy)silyl]oxy]-dimethylsilane |
InChI |
InChI=1S/C10H26Cl2O6Si3/c1-7-13-20(11,14-8-2)17-19(5,6)18-21(12,15-9-3)16-10-4/h7-10H2,1-6H3 |
InChI Key |
XOAVQHKRADRPSB-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](OCC)(O[Si](C)(C)O[Si](OCC)(OCC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


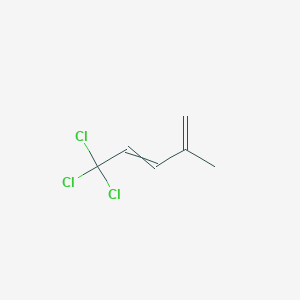
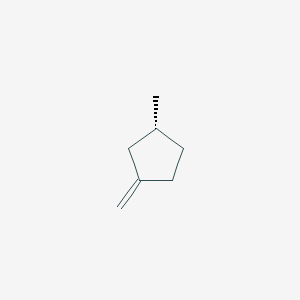
![Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate](/img/structure/B14504201.png)
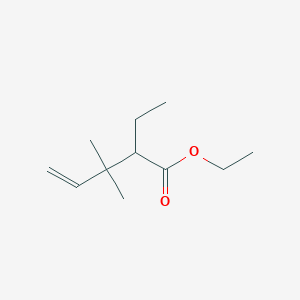
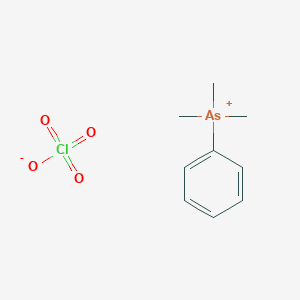
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine](/img/structure/B14504218.png)
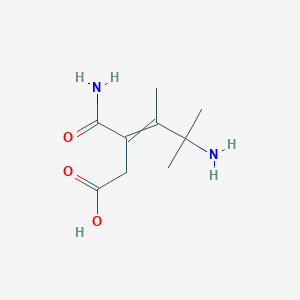
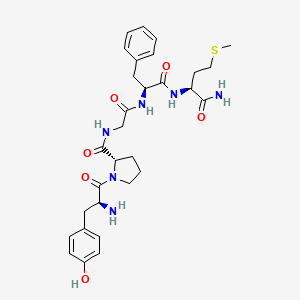
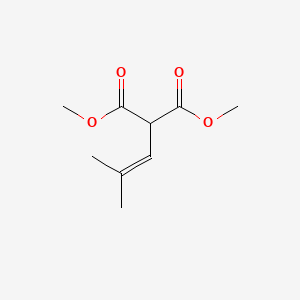
![6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl-](/img/structure/B14504251.png)
![5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid](/img/structure/B14504259.png)
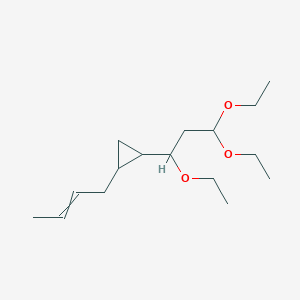
![7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine](/img/structure/B14504269.png)
